molecular formula C22H20N4O4S B12394505 methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate

methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate

Cat. No.: B12394505
M. Wt: 436.5 g/mol
InChI Key: JNDZJPOLADAOCV-UHFFFAOYSA-N
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Description

Methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate is a complex organic compound that features an indole moiety, an oxadiazole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the construction of the oxadiazole ring, and the final esterification to form the benzoate ester.

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carboxaldehyde, which also contain the indole moiety.

    Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, which feature the oxadiazole ring.

    Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate, which are simple ester derivatives of benzoic acid.

Uniqueness

The uniqueness of this compound lies in its combination of the indole, oxadiazole, and benzoate moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C22H20N4O4S/c1-13(20(27)24-18-10-6-4-8-16(18)21(28)29-2)31-22-26-25-19(30-22)11-14-12-23-17-9-5-3-7-15(14)17/h3-10,12-13,23H,11H2,1-2H3,(H,24,27)

InChI Key

JNDZJPOLADAOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)SC2=NN=C(O2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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